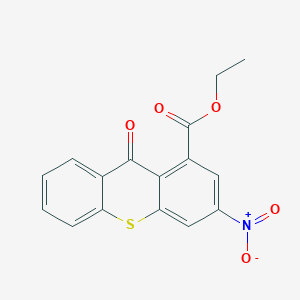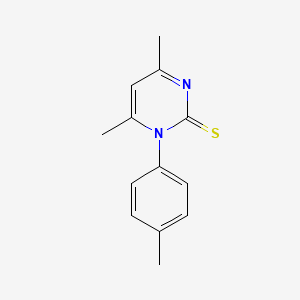
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a thione group at the 2-position of the pyrimidine ring, along with methyl groups at the 4 and 6 positions and a 4-methylphenyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-thiouracil with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methyl groups and the phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione is not fully understood, but it is believed to interact with various molecular targets and pathways. The thione group can form interactions with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s structure allows it to fit into specific binding sites, making it a potential inhibitor of certain biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethyl-2-thiouracil: Similar structure but lacks the 4-methylphenyl group.
1-Phenyl-4,6-dimethylpyrimidine-2(1H)-thione: Similar structure but has a phenyl group instead of a 4-methylphenyl group.
Uniqueness
4,6-Dimethyl-1-(4-methylphenyl)pyrimidine-2(1H)-thione is unique due to the presence of both methyl groups and a 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
80426-66-0 |
|---|---|
Formule moléculaire |
C13H14N2S |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
4,6-dimethyl-1-(4-methylphenyl)pyrimidine-2-thione |
InChI |
InChI=1S/C13H14N2S/c1-9-4-6-12(7-5-9)15-11(3)8-10(2)14-13(15)16/h4-8H,1-3H3 |
Clé InChI |
OLKHZJNDGYFKEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=NC2=S)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


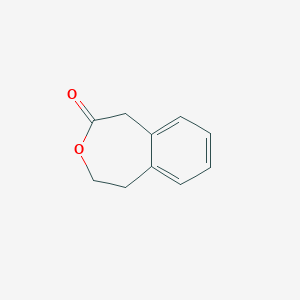
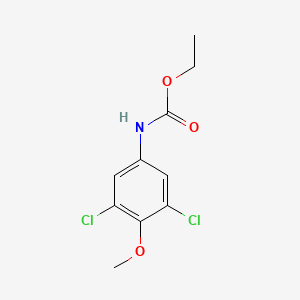
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
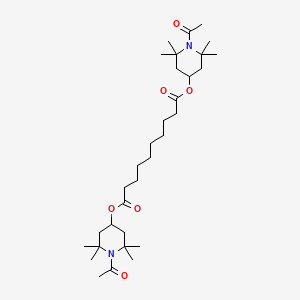
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
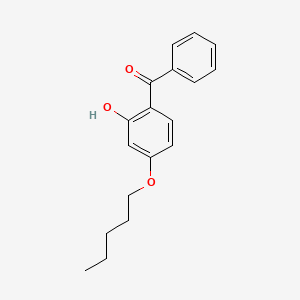
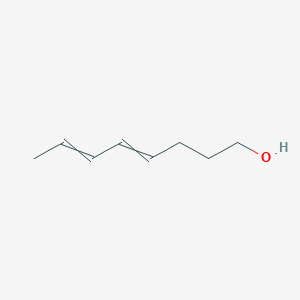
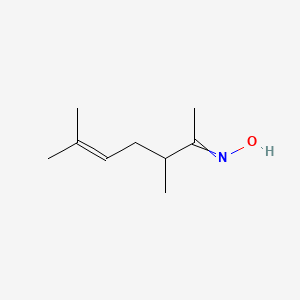
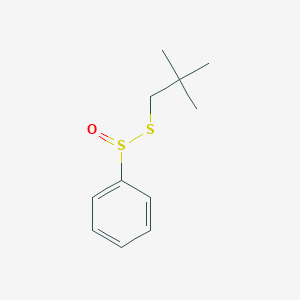
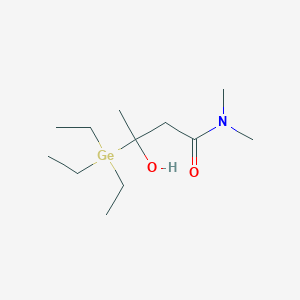
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
